molecular formula C22H29N3O3 B2595517 1-(4-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 1208819-25-3

1-(4-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2595517
CAS No.: 1208819-25-3
M. Wt: 383.492
InChI Key: JCGBCKPZBMDNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of LQFM182 involves the combination of a piperidine ring, a phenylcyclopropane moiety, and an ethanone group. Specific synthetic methods and reagents used in its preparation are not explicitly mentioned in the available literature .


Molecular Structure Analysis

The molecular structure of LQFM182 consists of a piperidine ring with a carbonyl group attached to the piperazine nitrogen. Additionally, a phenylcyclopropane moiety is linked to the piperidine ring. The fluorine substitution on the phenyl ring enhances its pharmacological properties .


Chemical Reactions Analysis

LQFM182 exhibits promising anti-inflammatory effects. It reduces acetic acid-induced writhing, paw licking time in the formalin test, and oedema formation in carrageenan-induced paw oedema. It also decreases cell migration and pro-inflammatory cytokine levels .

Safety and Hazards

LQFM182 has been classified as having acute oral systemic toxicity (GHS category 300 < LD50 < 2000 mg/kg). Further safety assessments are necessary .

Properties

IUPAC Name

1-[4-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-16(26)23-9-7-18(8-10-23)21(27)24-11-13-25(14-12-24)22(28)20-15-19(20)17-5-3-2-4-6-17/h2-6,18-20H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGBCKPZBMDNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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